

Technical Overview

The Pharmacodynamics of I-OMe-AG538: A

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Compound of Interest		
Compound Name:	JR14a	
Cat. No.:	B1192972	Get Quote

This guide provides an in-depth exploration of the pharmacodynamics of I-OMe-AG538, also known as I-OMe-Tyrphostin AG 538. Designed for researchers, scientists, and professionals in drug development, this document details the compound's mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

Introduction

I-OMe-AG538 is a tyrphostin derivative that has been identified as a dual inhibitor, targeting key enzymes involved in cell signaling and survival pathways.[1][2] Its primary targets are the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4K α).[1][3] The compound's ability to inhibit these targets makes it a subject of interest in cancer research, particularly for its selective cytotoxicity towards cancer cells under specific conditions.[2][3]

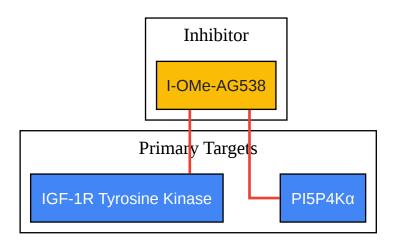
Mechanism of Action

I-OMe-AG538 exerts its biological effects through the inhibition of two distinct protein kinases:

 IGF-1 Receptor (IGF-1R): I-OMe-AG538 acts as a specific inhibitor of the IGF-1R tyrosine kinase.[1][3] The IGF-1R is a transmembrane receptor that plays a critical role in cell proliferation, differentiation, and protection from apoptosis.[4] By inhibiting IGF-1R, I-OMe-AG538 blocks the initiation of downstream signaling cascades that are often upregulated in cancer cells.[1]



Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα): The compound is also an ATP-competitive inhibitor of PI5P4Kα.[1][3] This lipid kinase is involved in the phosphoinositide signaling pathway, which regulates various cellular processes, including cell growth and survival.



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Figure 1: Dual inhibitory action of I-OMe-AG538.

Pharmacodynamic Effects: In Vitro Studies

- Inhibition of IGF-1R Signaling: I-OMe-AG538 effectively blocks the IGF-1R-mediated signaling pathway.[1] In cellular assays, treatment with the compound leads to a reduction in the phosphorylation of IGF-1R itself, as well as downstream signaling proteins such as Akt and Erk (Extracellular signal-regulated kinase).[1]
- Selective Cytotoxicity: A notable characteristic of I-OMe-AG538 is its preferential cytotoxicity
 towards pancreatic cancer cells (PANC-1) under nutrient-deprived conditions.[1][2] This
 suggests a potential therapeutic window, targeting metabolically stressed tumor cells while
 sparing healthy cells in nutrient-rich environments.

Signaling Pathways

The primary signaling pathway affected by I-OMe-AG538 is the IGF-1R cascade. Upon binding of its ligand (IGF-1), the IGF-1R autophosphorylates and subsequently phosphorylates



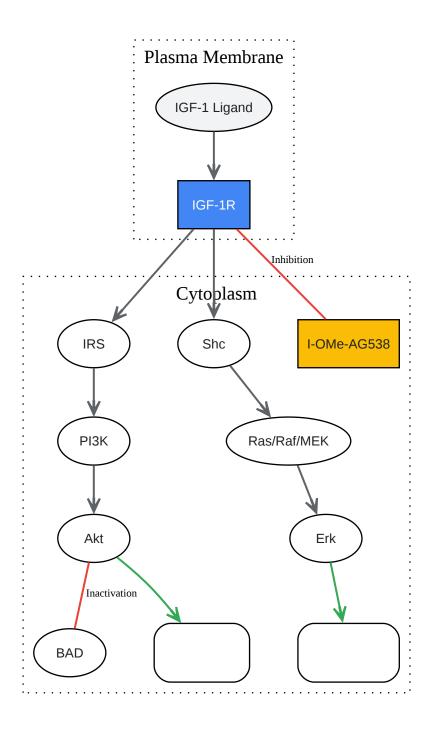




substrate proteins like Insulin Receptor Substrate (IRS).[4] This initiates two major downstream pathways:

- PI3K/Akt Pathway: Activated IRS recruits and activates Phosphoinositide 3-kinase (PI3K),
 which in turn activates the serine/threonine kinase Akt.[5] Akt is a central node in cell survival
 signaling, promoting cell growth and inhibiting apoptosis, partly by phosphorylating and
 inactivating the pro-apoptotic protein BAD.[5] I-OMe-AG538's inhibition of IGF-1R blocks the
 activation of this entire cascade.[1]
- Ras/MAPK Pathway: The IGF-1R can also signal through the Shc adaptor protein to activate
 the Ras/MAPK pathway, which includes Erk.[4] This pathway is primarily involved in
 regulating cell proliferation and differentiation.[6] I-OMe-AG538-mediated inhibition of IGF-1R
 also dampens the signal flow through this pathway, as evidenced by reduced Erk
 phosphorylation.[1]





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Figure 2: The IGF-1R signaling pathway and the point of inhibition by I-OMe-AG538.

Quantitative Data Summary

The inhibitory activity of I-OMe-AG538 has been quantified through half-maximal inhibitory concentration (IC₅₀) values.



Target	IC50 Value	Compound	Reference
IGF-1 Receptor (IGF- 1R)	3.4 μΜ	I-OMe-AG538	[2]
ΡΙ5Ρ4Κα	1 μΜ	I-OMe-AG538	[1][2][3]
IGF-1 Receptor Kinase	400 nM	AG 538	[7]

Note: AG 538 is a related tyrphostin compound, and its higher potency against IGF-1R is included for comparative context.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacodynamic studies. Below are generalized protocols for key experiments used to characterize I-OMe-AG538, based on standard laboratory techniques and the cited literature.

In Vitro Kinase Inhibition Assay

This protocol determines the IC₅₀ value of I-OMe-AG538 against its target kinases.

- Reagents and Materials: Recombinant human IGF-1R or PI5P4Kα enzyme, appropriate kinase substrate (e.g., a synthetic peptide), ATP, I-OMe-AG538 stock solution, kinase assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
- Procedure:
 - 1. Prepare serial dilutions of I-OMe-AG538 in assay buffer.
 - 2. In a 96-well or 384-well plate, add the kinase, the appropriate substrate, and the I-OMe-AG538 dilution (or vehicle control).
 - 3. Initiate the kinase reaction by adding a predetermined concentration of ATP.
 - 4. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).



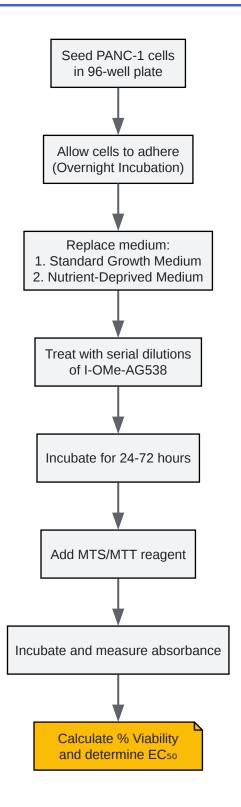
- 5. Terminate the reaction and quantify kinase activity using the chosen detection system, which measures either substrate phosphorylation or ATP consumption.
- 6. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cellular Cytotoxicity Assay

This protocol assesses the effect of I-OMe-AG538 on cell viability, particularly under different nutrient conditions.

- Cell Culture: PANC-1 cells are cultured in standard growth medium (e.g., DMEM with 10% FBS). For nutrient deprivation studies, cells are transferred to a nutrient-deprived medium (e.g., glucose-free DMEM with reduced serum).
- Procedure:
 - 1. Seed PANC-1 cells into 96-well plates and allow them to adhere overnight.
 - 2. Replace the standard medium with either fresh standard medium or nutrient-deprived medium.
 - 3. Treat the cells with a range of concentrations of I-OMe-AG538 (e.g., 0.1-100 μ M) or a vehicle control.
 - 4. Incubate for a specified period (e.g., 24-72 hours).
 - 5. Assess cell viability using a colorimetric or fluorometric assay, such as an MTT or MTS assay, which measures metabolic activity.
 - 6. Read the absorbance or fluorescence on a plate reader.
 - 7. Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value.





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